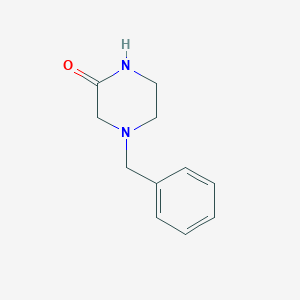

4-Benzylpiperazin-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWVHKNCFZRBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466485 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-41-1 | |

| Record name | 4-benzylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Benzylpiperazin 2 One and Its Derivatives

Primary Synthetic Routes for 4-Benzylpiperazin-2-one

The construction of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability, efficiency, and potential for diversification.

Alkylation Approaches for Piperazinone Formation

A common and direct method for the synthesis of this compound is the N-alkylation of a pre-existing piperazin-2-one (B30754) ring. This approach involves the reaction of piperazin-2-one with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, in the presence of a base. The base is crucial for deprotonating the secondary amine at the N4 position, thereby facilitating nucleophilic attack on the benzyl halide.

The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include potassium carbonate, sodium hydride, and triethylamine, while solvents such as dimethylformamide (DMF), acetonitrile (B52724), and tetrahydrofuran (THF) are frequently employed. The reaction conditions are generally mild, though heating may be required to drive the reaction to completion. A study on the alkylation of a chiral perhydro 1,3,2-oxazabenzophosphorinane-2-oxide with benzyl bromide highlighted the importance of the base in directing the regioselectivity of the alkylation researchgate.net. While not directly on piperazin-2-one, this illustrates the nuanced control achievable in such reactions.

An alternative alkylation strategy involves the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones, which can be a powerful tool for introducing chirality. For instance, a study demonstrated that an N-benzyl-protected piperazin-2-one derivative undergoes α-allylation in good yield and enantiomeric excess, highlighting the utility of the benzyl group in this context nih.govnih.gov.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Piperazin-2-one | Benzyl bromide | K₂CO₃ | DMF | Room Temp to 60°C | This compound | Good | General Method |

| N-benzoyl-piperazin-2-one | Allyl acetate (B1210297) | Pd₂(pmdba)₃, (S)-(CF₃)₃-t-BuPHOX | Toluene | 40°C | α-allyl-N-benzoyl-4-benzylpiperazin-2-one | Good | nih.gov |

Cyclization Reactions in this compound Synthesis

Intramolecular cyclization represents a powerful strategy for the de novo synthesis of the piperazin-2-one ring. A common approach involves the cyclization of an N-(2-aminoethyl)-N-benzylglycine derivative. In this method, the linear precursor, which can be synthesized from N-benzylethylenediamine and an α-haloacetate, undergoes intramolecular aminolysis to form the six-membered ring. The reaction is typically promoted by heat or the presence of a base.

Another versatile cyclization method is reductive amination. This can involve the reaction of N-benzylethylenediamine with glyoxylic acid in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride google.com. The initial condensation between the primary amine of the ethylenediamine and the aldehyde of glyoxylic acid forms an imine, which is then reduced. Subsequent intramolecular cyclization of the resulting secondary amine with the carboxylic acid moiety, often after conversion to an ester or other activated form, yields the desired this compound. A review of piperazinone synthesis highlights various cyclization strategies that can be adapted for the preparation of this compound researchgate.net.

Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives in the presence of N-tosylhydrazone has been shown to produce polysubstituted indenes via a cationic cyclization pathway . While not a direct synthesis of piperazinones, this methodology of acid-catalyzed intramolecular cyclization could potentially be adapted for the synthesis of the this compound ring from suitable open-chain precursors. Similarly, base-mediated cyclization of N-benzyl ketimines with vinyl sulfoxides has been developed for the synthesis of 1-pyrrolines, showcasing another potential cyclization strategy nih.gov.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| N-(2-aminoethyl)-N-benzylglycine ethyl ester | Heat or Base | Reflux | This compound | Moderate to Good | General Method |

| N-benzylethylenediamine, Glyoxylic acid | NaBH₃CN | Methanol (B129727), Acetic Acid | This compound | Good | nih.gov (analogous) |

Nitrone Synthesis and Subsequent Transformations for Functionalized this compound

The use of nitrones in 1,3-dipolar cycloaddition reactions provides a powerful and stereocontrolled route to highly functionalized five-membered rings, which can then be transformed into piperazinone derivatives. A potential, though less direct, route to functionalized 4-benzylpiperazin-2-ones could involve the [3+2] cycloaddition of an N-benzyl nitrone with a suitable dipolarophile, such as an acrylate ester nih.gov. This would yield a substituted isoxazolidine.

The resulting isoxazolidine can then undergo reductive N-O bond cleavage, typically with reagents like zinc in acetic acid or catalytic hydrogenation, to afford a 1,3-amino alcohol. Subsequent chemical manipulations, including oxidation and cyclization, could then be employed to construct the piperazin-2-one ring. This multistep approach offers the advantage of introducing multiple stereocenters with high control during the cycloaddition step researchgate.net. The synthesis of N-benzyl aspartate nitrones and their subsequent cycloaddition with alkenes to form isoxazolidines with a polyfunctionalized quaternary center demonstrates the potential of this strategy nih.gov.

While this methodology is not a direct synthesis of this compound itself, it represents a versatile strategy for accessing complex and stereochemically rich derivatives. The synthesis of nitrones from benzyl alcohols and nitrosobenzenes has been described, providing a potential entry point to the necessary N-benzyl nitrone precursors mcmaster.ca.

Synthesis of Substituted this compound Analogues

The modification of the this compound scaffold is crucial for developing new therapeutic agents and for conducting structure-activity relationship (SAR) studies. These modifications can be targeted at either the piperazinone ring or the benzyl moiety.

Strategies for Functional Group Introduction on the Piperazinone Ring

Introducing substituents onto the piperazinone ring of this compound can be achieved through various synthetic strategies. One common approach is to start with a substituted precursor before the cyclization step. For example, using a substituted ethylenediamine or a substituted glycine derivative in the cyclization reactions described in section 2.1.2 would lead to a correspondingly substituted piperazinone ring.

Alternatively, direct functionalization of the pre-formed this compound ring is possible. C-H functionalization techniques, which have seen significant advancements, offer a direct way to introduce substituents at the carbon atoms of the piperazine (B1678402) ring mdpi.comencyclopedia.pub. For instance, photoredox-catalyzed C-H arylation can be used to introduce aryl groups at the α-position to the nitrogen atoms encyclopedia.pub. Another approach is the α-lithiation of N-Boc protected piperazines followed by reaction with an electrophile, which could be adapted for piperazinones mdpi.com.

Furthermore, the synthesis of 3-substituted-4-arylpiperazin-1-yl)cinnolines has been achieved through intramolecular cyclization of piperazinyl amidrazones, indicating that complex heterocyclic systems can be built upon the piperazine framework mdpi.com.

| Starting Material | Reagents | Product | Reference |

| This compound | LDA, Electrophile (e.g., Alkyl halide) | 3-Alkyl-4-benzylpiperazin-2-one | General Method |

| N-Boc-piperazine | s-BuLi/(-)-sparteine, Electrophile | α-functionalized N-Boc-piperazine | mdpi.com (analogous) |

Derivatization at the Benzyl Moiety for Structure-Activity Relationship Studies

Modification of the benzyl group is a key strategy for fine-tuning the biological activity of this compound derivatives. This is typically achieved by using substituted benzyl halides in the alkylation step (section 2.1.1) or by employing substituted benzaldehydes in reductive amination-based cyclizations. A wide variety of substituted benzyl bromides and chlorides are commercially available or can be readily synthesized, allowing for the introduction of various electronic and steric features on the aromatic ring.

Structure-activity relationship studies on N-benzylpiperidine and N-benzylpiperazine analogues have shown that substituents on the benzyl ring can significantly impact their binding affinity and selectivity for biological targets such as the dopamine (B1211576) transporter nih.gov and sigma receptors. For instance, studies on 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines indicated that electron-withdrawing groups on the benzyl ring were beneficial for dopamine transporter binding nih.gov.

The synthesis of chalcone-piperazine derivatives with various substitutions on the N-phenylpiperazine or N-benzylpiperazine moiety has been reported to influence their anti-tumor activity, with halogen substitutions on the benzene ring showing a significant impact nih.gov. These findings underscore the importance of exploring a diverse range of substituents on the benzyl group to optimize the pharmacological profile of this compound analogues.

| General Structure | R-group on Benzyl Ring | Impact on Activity | Reference |

| 4-(substituted-benzyl)piperazin-2-one | Electron-withdrawing groups (e.g., F, Cl, NO₂) | Can enhance binding to specific receptors | nih.gov (analogous) |

| 4-(substituted-benzyl)piperazin-2-one | Electron-donating groups (e.g., OMe, Me) | Can modulate lipophilicity and metabolic stability | nih.gov (analogous) |

| 4-(substituted-benzyl)piperazin-2-one | Halogens | Can significantly impact anti-tumor activity | nih.gov (analogous) |

Multi-component Reactions Incorporating the this compound Core

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, convergent step. While specific examples directly yielding this compound via MCRs are not extensively documented in readily available literature, the principles of established MCRs like the Ugi and Passerini reactions can be conceptually applied to the synthesis of piperazinone derivatives.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov A plausible strategy for synthesizing a precursor to the this compound core would involve a bifunctional starting material. For instance, a primary amine containing a protected or latent carboxylic acid or ester functionality could be employed. Subsequent to the Ugi reaction, an intramolecular cyclization step would lead to the formation of the desired piperazinone ring. A "split-Ugi" approach has been utilized to generate a library of 1,4-disubstituted piperazine-based compounds, showcasing the potential of MCRs in creating diversity around the piperazine core. nih.gov

Similarly, the Passerini three-component reaction , which combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, could be adapted. wikipedia.org By analogy to the Ugi reaction strategy, a reactant with a suitably positioned amine group could undergo the Passerini reaction, followed by an intramolecular amidation to furnish the piperazin-2-one ring. The choice of reactants and subsequent cyclization conditions would be critical in directing the reaction towards the desired product.

A one-pot synthesis of 2,5-diketopiperazines has been reported via an Ugi-4CR followed by an SN2-cyclization strategy, demonstrating the feasibility of combining MCRs with subsequent cyclization to build piperazine ring systems. mdpi.com

Reaction Mechanisms and Selectivity in this compound Synthesis

The formation of the this compound ring generally proceeds via cyclization reactions. A common and direct approach involves the intramolecular condensation of a suitably substituted ethylenediamine derivative. For instance, the reaction of N-benzylethylenediamine with an α-haloacetyl halide would lead to an intermediate that, upon cyclization under basic conditions, yields this compound. The selectivity of this reaction is primarily governed by the nucleophilicity of the secondary amine attacking the electrophilic carbonyl carbon of the haloacetyl group.

In the context of multi-component reactions, the mechanism would be more intricate. For a hypothetical Ugi-based synthesis, the initial step involves the formation of an iminium ion from the aldehyde and the amine component. The isocyanide and the carboxylic acid then add to this intermediate. The subsequent intramolecular cyclization to form the piperazinone ring would be a separate, often base- or acid-catalyzed, step. The selectivity would be influenced by the steric and electronic properties of the substituents on the starting materials, which would affect the rate and regioselectivity of both the Ugi reaction and the final cyclization.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of this compound and its derivatives, catalytic methods can be employed to facilitate key bond-forming and cyclization steps.

A notable example is the use of palladium on carbon (Pd/C) as a catalyst in the synthesis of chiral piperazinone derivatives. A patent describes the synthesis of (R)-3-benzylpiperazin-2-one through a process that involves a palladium-catalyzed hydrogenation step. nih.gov This highlights the utility of heterogeneous catalysis in achieving stereoselective transformations within the piperazinone framework.

Furthermore, various catalytic methods have been developed for the synthesis of the broader class of piperazine derivatives, which could be adapted for piperazin-2-ones. These include palladium-catalyzed cyclization reactions for the modular synthesis of highly substituted piperazines. researchgate.net Such methods often involve the coupling of a diamine component with a suitable difunctionalized substrate, where the catalyst facilitates the key C-N bond formations.

The following table summarizes some catalytic approaches relevant to the synthesis of piperazinone and piperazine derivatives:

| Catalyst | Reaction Type | Substrates | Product Type |

| Palladium on Carbon (Pd/C) | Hydrogenation/Cyclization | Amino acid derivatives | Chiral piperazin-2-ones |

| Palladium complexes | Cyclization | Diamines, propargyl units | Highly substituted piperazines |

| Rhodium(III) complexes | C-H activation/Annulation | Carboxylic acids, dioxazolones | Disubstituted benzoxazin-4-ones |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce environmental impact and enhance safety. ijbpas.comunibo.it While specific studies detailing the application of all twelve principles to the synthesis of this compound are limited, several green chemistry strategies can be applied.

Microwave-assisted synthesis is a prominent green technology that can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. nih.gov The synthesis of various heterocyclic compounds, including piperazine derivatives, has been shown to be more efficient under microwave irradiation compared to conventional heating. uwc.ac.zaresearchgate.net This technique could be applied to the cyclization step in the formation of this compound, potentially reducing reaction times and energy consumption.

The use of greener solvents is another key aspect of green chemistry. Traditional syntheses often employ hazardous solvents. Replacing these with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental footprint of a synthesis. mdpi.com For instance, a one-pot synthesis of 2,5-diketopiperazines has been reported using ethanol as a greener solvent. mdpi.com

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. illinois.edu While direct biocatalytic routes to this compound are not yet established, enzymes could potentially be used for key steps, such as the stereoselective reduction of a precursor or the enzymatic hydrolysis of an ester to facilitate cyclization. The use of enzymes like Candida antarctica lipase B has been demonstrated in the synthesis of other nitrogen-containing heterocycles under mild conditions. nih.gov

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Energy Efficiency | Microwave-assisted cyclization to reduce reaction time and energy consumption. |

| Safer Solvents and Auxiliaries | Use of ethanol or water as reaction solvents instead of chlorinated hydrocarbons. |

| Catalysis | Employment of heterogeneous catalysts like Pd/C for easier separation and recycling. |

| Use of Renewable Feedstocks | Potential for using bio-derived starting materials. |

| Atom Economy | Designing multi-component reactions where most atoms from the reactants are incorporated into the final product. |

By integrating these synthetic methodologies, chemists can continue to develop efficient, selective, and sustainable routes to this compound and its derivatives, facilitating the discovery of new therapeutic agents.

Advanced Spectroscopic and Chromatographic Characterization in Research of 4 Benzylpiperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Benzylpiperazin-2-one and Derivatives

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR analysis of this compound provides precise information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals characteristic signals for the benzyl (B1604629) and piperazinone moieties.

The aromatic protons of the benzyl group typically appear as a complex multiplet in the downfield region (δ 7.2-7.4 ppm), indicative of the phenyl ring. The benzylic methylene (B1212753) protons (Ar-CH₂-N) are observed as a sharp singlet around δ 3.63 ppm, confirming their isolation from other protons. The protons on the piperazinone ring appear as distinct triplets. The methylene group adjacent to the nitrogen (C5-H) resonates at approximately δ 2.76 ppm, while the methylene group adjacent to the carbonyl (C3-H) is found further downfield at around δ 3.31 ppm. The signal for the amide proton (N-H) is often observed as a broad singlet, in this case around δ 6.21 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.37 - 7.25 | m | 5H | Aromatic (C₆H₅) |

| 6.21 | br s | 1H | NH |

| 3.63 | s | 2H | Benzyl (CH₂) |

| 3.31 | t | 2H | Piperazinone (C3-H₂) |

t = triplet, s = singlet, m = multiplet, br s = broad singlet

Complementing the ¹H NMR, Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the amide functional group is characteristically found in the far downfield region, appearing at approximately δ 166.1 ppm.

The aromatic carbons of the benzyl group produce signals between δ 127.6 and 137.1 ppm. The benzylic carbon (Ar-CH₂-N) is observed around δ 53.0 ppm. The carbon atoms of the piperazinone ring are also clearly resolved; the carbon adjacent to the carbonyl group (C3) appears at δ 48.9 ppm, while the carbon at position C5 resonates at δ 49.6 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.1 | C2 (C=O) |

| 137.1 | C-ipso (Aromatic) |

| 129.0 | C-ortho (Aromatic) |

| 128.6 | C-para (Aromatic) |

| 127.6 | C-meta (Aromatic) |

| 53.0 | Benzyl (CH₂) |

| 49.6 | C5 (Piperazinone) |

To unequivocally assign the proton and carbon signals and confirm the structural assembly, two-dimensional NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the signals at δ 3.31 ppm and δ 2.76 ppm, confirming the connectivity between the C3 and C5 methylene protons across the piperazinone ring's ethane (B1197151) bridge.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would show correlations between the proton signal at δ 3.63 ppm and the carbon signal at δ 53.0 ppm (benzylic CH₂), the proton signal at δ 3.31 ppm and the carbon at δ 48.9 ppm (C3-H₂), and the proton signal at δ 2.76 ppm with the carbon at δ 49.6 ppm (C5-H₂).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₁₁H₁₄N₂O), the expected monoisotopic mass is 190.11 g/mol .

Upon electron ionization (EI), the molecule typically undergoes fragmentation. A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond. This results in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The remaining piperazinone fragment may also be observed.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. This technique definitively confirms the chemical formula by distinguishing between compounds with the same nominal mass. For this compound, HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a measured mass extremely close to the calculated value.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

|---|

This precise measurement provides strong evidence for the elemental composition C₁₁H₁₄N₂O.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band for the amide carbonyl (C=O) stretching vibration, which typically appears around 1660 cm⁻¹. The N-H stretching of the secondary amide is observed as a distinct band in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching from the benzyl group is visible as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups appears just below 3000 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| 3350 | Medium | N-H Stretch (Amide) |

| 3063, 3029 | Weak | Aromatic C-H Stretch |

| 2921, 2855 | Medium | Aliphatic C-H Stretch |

| 1660 | Strong | C=O Stretch (Amide) |

| 1495, 1454 | Medium | Aromatic C=C Bending |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its intermolecular interactions within a crystal lattice. While the specific crystal structure of this compound is not widely reported in publicly accessible literature, the application of this technique to its derivatives or structurally related N-benzylpiperidine and N-benzylpiperazine compounds illustrates the depth of structural insight that can be obtained. nih.gov

For instance, crystallographic studies on N-benzylpiperidine derivatives have been successfully conducted to elucidate their binding modes to biological targets. nih.gov Similarly, the crystal structure of complex molecules incorporating a 4-benzyl-piperazine moiety, such as (Z)-4-benzyl-N'-(4-chloro-2-oxoindolin-3-ylidene)-piperazine-1-carbothiohydrazide, has been resolved. researchgate.net In such an analysis, the piperazine (B1678402) ring was found to adopt a chair conformation, a common low-energy arrangement for this heterocyclic system. researchgate.net

A typical crystallographic study involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained allows for the precise definition of the unit cell—the basic repeating unit of the crystal—and the spatial arrangement of molecules within it. For example, analysis of an N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide crystal showed it crystallized in the monoclinic P21/n space group with four molecules in the unit cell. vensel.org The study also revealed how the crystal structure is stabilized by a network of intra- and intermolecular hydrogen bonds. vensel.org This level of detail is crucial for fields such as drug design and materials science, where solid-state properties and molecular recognition are key.

Below is a representative table of crystallographic data that would be generated for a derivative of this compound, based on published data for analogous heterocyclic compounds. vensel.orgmdpi.com

| Parameter | Example Value |

|---|---|

| Chemical Formula | C17H16N2O4S |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | |

| a (Å) | 8.5657 |

| b (Å) | 9.3203 |

| c (Å) | 18.2134 |

| α (°) | 90 |

| β (°) | 91.54 |

| γ (°) | 90 |

| Volume (ų) | 1453.6 |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of components from a mixture. For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for ensuring purity, identifying related substances, and quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for assessing the purity of synthetic batches, identifying impurities, and performing quantitative analysis. nih.gov The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation. bjbms.org

In the analysis of piperazine-containing compounds, reversed-phase HPLC is commonly employed. researchgate.net This typically involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. mdpi.com The UV-Vis detector is frequently used, as the benzyl group in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection. jocpr.com For compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be performed prior to analysis to enable detection at low levels. jocpr.com

The development of an HPLC method involves optimizing conditions to ensure good peak shape and resolution between the main compound and any impurities. pharmjournal.ru Validation of the method confirms its linearity, accuracy, precision, and robustness for routine application. researchgate.net

The following table summarizes typical conditions used in the HPLC analysis of related piperazine derivatives, which would be applicable to this compound research. mdpi.comjocpr.comnih.gov

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Stationary Phase (Column) | Thermo C18 (4.6 x 250 mm, 5 µm) | Chiralpak IC (4.6 x 250 mm, 5µm) | Synergi C18 (2.0 x 150 mm, 4 µm) |

| Mobile Phase | Acetonitrile : 20 mM Sodium Dihydrogen Phosphate (pH 3.0) | Acetonitrile : Methanol : Diethylamine (90:10:0.1 v/v/v) | Gradient elution with Acetonitrile and aqueous buffer |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | N/A |

| Detection | UV at 240 nm | UV at 340 nm (after derivatization) | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Temperature | 25 °C | 35 °C | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently used for the identification and quantification of volatile and thermally stable compounds, including many piperazine derivatives. researchgate.net While the lactam structure of this compound may present challenges for direct GC analysis without derivatization, the technique is highly relevant for analyzing related piperazines, such as the widely studied 1-benzylpiperazine (B3395278) (BZP). scholars.direct

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. rsc.org As components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This energetic process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint." nih.gov

The fragmentation pattern is key to structural elucidation. For benzylpiperazine derivatives, a characteristic and often abundant fragment is the tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, resulting from the cleavage of the benzyl group. researchgate.neteuropa.eu The piperazine ring also undergoes characteristic fragmentation. The analysis of these fragments allows for the confident identification of the compound, even in complex mixtures. researchgate.netresearchgate.net

The table below lists characteristic mass spectral ions for BZP and other related piperazine compounds, which are useful for their identification via GC-MS. researchgate.net

| Compound | Key Mass-to-Charge Ratios (m/z) |

|---|---|

| 1-Benzylpiperazine (BZP) | 91, 134, 176, 56 |

| 1-(3-chlorophenyl)piperazine (mCPP) | 154, 196, 138, 57 |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 188, 230, 172, 145 |

| N-(3-methylbenzyl)piperazine (MeBP) | 105, 148, 190, 56 |

Note: The base peak (most abundant ion) is shown in bold.

Computational Chemistry and Molecular Modeling Studies of 4 Benzylpiperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Specific quantum chemical calculations, including Density Functional Theory (DFT) applications, HOMO-LUMO analysis, and Molecular Electrostatic Potential (MEP) mapping for 4-Benzylpiperazin-2-one, are not available in the reviewed scientific literature.

Density Functional Theory (DFT) Applications

No published studies applying DFT methods to analyze the electronic structure, optimized geometry, or reactivity of this compound were identified.

HOMO-LUMO Analysis for Charge Transfer Characteristics

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the resulting energy gap for this compound. Such analysis is crucial for understanding its charge transfer characteristics and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound, which would identify its electrophilic and nucleophilic sites, have not been reported in the scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions

Detailed molecular docking studies simulating the interaction of this compound with specific biological receptors or enzymes are absent from the available research.

Prediction of Binding Modes and Affinities with Biological Receptors and Enzymes

Information regarding the predicted binding modes or binding affinities (such as binding energy or inhibition constants) of this compound with any biological target is currently unavailable.

Analysis of Key Amino Acid Residues in Binding Pockets

Without specific docking studies, the key amino acid residues that would be involved in forming interactions (e.g., hydrogen bonds, hydrophobic interactions) within a binding pocket with this compound cannot be identified.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its binding to a target protein. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand-protein complex behaves dynamically.

Conformational analysis through MD reveals the accessible shapes (conformations) of the this compound molecule. The benzyl (B1604629) and piperazin-2-one (B30754) moieties are connected by single bonds, allowing for rotational flexibility. MD simulations can map the energy landscape of these rotations, identifying low-energy, stable conformations that are most likely to be biologically active. This is crucial for understanding how the molecule fits into a protein's binding site.

When studying ligand-protein stability, MD simulations track the ligand's position and interactions within the binding pocket over the simulation period, typically nanoseconds to microseconds. Key metrics are analyzed to quantify stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone and the ligand from their initial positions. A stable, low-fluctuation RMSD for both the protein and the ligand suggests a stable binding mode. For instance, in simulations of piperazine-linked compounds with the enzyme Carbonic Anhydrase IX, stable RMSD values below 0.3 nm indicated that the ligand-protein complexes achieved substantial stability throughout a 100 ns simulation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It helps identify which parts of the protein are flexible and which are rigid upon ligand binding. High fluctuations in residues within the binding site might indicate an unstable interaction, whereas stabilization of key residues can confirm their importance in anchoring the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues over time is a strong indicator of binding stability. The piperazin-2-one core of the molecule contains hydrogen bond donors (N-H) and acceptors (C=O) that can form these critical interactions.

In a representative study on benzylpiperazine derivatives designed as Mcl-1 inhibitors, MD simulations were used to validate the binding modes obtained from molecular docking. The simulations confirmed that the compounds could maintain stable interactions within the binding pocket of the target protein, rationalizing their observed binding affinity and selectivity.

Table 1: Representative MD Simulation Stability Metrics for a Ligand-Protein Complex

| Metric | System | Average Value (nm) | Fluctuation (± nm) | Interpretation |

| RMSD | Protein Backbone | 0.25 | 0.05 | Stable protein structure |

| Ligand (heavy atoms) | 0.15 | 0.04 | Ligand remains stably bound in the pocket | |

| RMSF | Binding Site Residues | 0.10 | 0.03 | Key interacting residues are stabilized |

| Loop Regions | 0.40 | 0.10 | High flexibility in regions distant from the binding site |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of newly designed molecules, thereby prioritizing synthesis and testing efforts.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular shape, volume, surface area.

Physicochemical Descriptors: Lipophilicity (logP), electronic properties (dipole moment, partial charges), and steric parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training).

A QSAR study on a series of 3-amino-4-(2-(2-(4-benzylpiperazin-1-yl)-2-oxoethoxy) phenylamino) cyclobutenedione derivatives, which share the benzylpiperazine substructure, successfully developed a predictive model for their activity as CCR1 antagonists. The model utilized various theoretical molecular descriptors and an ANN to establish the relationship between the structures and their bioactivities. Similarly, a 3D-QSAR model for arylpiperazine derivatives as 5-HT₁A receptor agonists suggested that hydrophobic features from the aromatic region and the presence of electron-withdrawing groups were crucial for agonist activity.

For this compound derivatives, a hypothetical QSAR model might look like the equation below, where activity is predicted based on specific descriptors.

Table 2: Example of a QSAR Model Equation and its Statistical Parameters

| Parameter | Description | Value |

| Equation | pIC₅₀ = 1.25(cLogP) - 0.8(TPSA) + 0.5*(MR) + 3.5 | - |

| r² | Coefficient of Determination (Goodness of fit) | 0.85 |

| q² | Cross-validated r² (Predictive ability) | 0.72 |

| F-statistic | Statistical significance of the model | 45.6 |

| Descriptors | cLogP (lipophilicity), TPSA (polar surface area), MR (molar refractivity) | - |

Such a model would suggest that increasing lipophilicity and molar refractivity while decreasing polar surface area could lead to more potent this compound analogs for a specific target.

Virtual Screening Approaches for Identifying Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Starting with the this compound scaffold, virtual screening can rapidly identify novel and diverse analogs with potentially improved properties. The two main approaches are ligand-based and structure-based screening.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but active ligands have been identified. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities.

Similarity Searching: A known active molecule, such as a potent this compound analog, is used as a template. The database is then searched for molecules with the highest structural similarity, often calculated using 2D fingerprints or 3D shape comparisons.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed.

Molecular Docking: This is the most common SBVS method. A library of compounds is computationally "docked" into the binding site of the target protein. Each compound is assigned a score based on how well it fits and the quality of its intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). Compounds with the best scores are selected for further investigation.

A hierarchical virtual screening process is often used to improve efficiency and accuracy. For instance, a study to find novel juvenile hormone agonists successfully used a multi-step approach that started with a database of 5 million compounds. The workflow involved shape-based similarity screening, followed by molecular docking, and finally a more rigorous binding free energy calculation (MM/PBSA) to re-score the top hits. This cascade approach led to the identification of a novel and potent piperazine-based agonist.

Table 3: Representative Hierarchical Virtual Screening Workflow

| Step | Method | Number of Compounds | Purpose |

| 1 | Database Preparation | >1,000,000 | Initial library of purchasable or virtual compounds. |

| 2 | Ligand-Based Screening (e.g., Shape Similarity) | ~50,000 | Rapidly filter for compounds with similar shape to a known active analog. |

| 3 | Structure-Based Screening (e.g., Molecular Docking) | ~1,000 | Dock filtered compounds into the target's active site and score them. |

| 4 | ADME/Toxicity Filtering | ~200 | Remove compounds with predicted poor pharmacokinetic properties or toxicity. |

| 5 | Binding Free Energy Calculation (e.g., MM/PBSA) | ~50 | Re-score the top-ranked compounds with a more accurate but computationally expensive method. |

| 6 | Final Selection | 5-10 | Visual inspection and selection of the most promising candidates for experimental testing. |

This systematic approach allows researchers to efficiently navigate vast chemical spaces to discover novel this compound analogs with desired biological activities.

Biological Activity and Pharmacological Investigations of 4 Benzylpiperazin 2 One Derivatives

Modulation of Neurotransmitter Systems by 4-Benzylpiperazin-2-one Derivatives

Derivatives of piperazine (B1678402) are recognized for their capacity to interact with and modulate central monoamine neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic pathways. researchgate.netresearchgate.net The specific nature and potency of these interactions are largely determined by the chemical substitutions on the piperazine ring. Generally, piperazine derivatives are categorized into two main classes: benzylpiperazines and phenylpiperazines, each exhibiting distinct pharmacological profiles. cahma.org.au

While the benzylpiperazine class is primarily associated with dopaminergic and noradrenergic activity, other related piperazine compounds, particularly phenylpiperazines, tend to interact more directly with the serotonin (B10506) system. researchgate.netcahma.org.au For instance, compounds such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) act as serotonin agonists. researchgate.netresearchgate.net The structural similarity of this compound to these compounds suggests a potential for interaction, although specific research on the "2-one" derivatives is less documented in this context. Studies on related phenylpiperazine-hydantoin derivatives have also explored multifunctional agents targeting both serotonin and adrenergic receptors, indicating a research interest in the dual modulation of these systems for potential applications in CNS disorders. nih.gov Mephedrone, a synthetic stimulant, is known to have a more pronounced effect on serotonin release compared to dopamine (B1211576), which distinguishes its pharmacodynamic profile from some other psychostimulants. wikipedia.org

The benzylpiperazine moiety is strongly associated with activity at the dopaminergic system. cahma.org.au Compounds like 1-benzylpiperazine (B3395278) (BZP) are known to enhance the release of catecholamines, with a primary effect on dopamine. researchgate.netresearchgate.net This action increases the concentration of dopamine in the synaptic cleft, leading to increased activation of postsynaptic dopamine receptors. researchgate.net This mechanism is a hallmark of the stimulant properties observed with many benzylpiperazine derivatives. researchgate.netcahma.org.au These substances are primarily stimulants that potentiate central dopamine neurotransmission. researchgate.net

Enzyme Inhibition Studies

Derivatives incorporating the 4-benzylpiperazine structure have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net A reduction in acetylcholine levels is a key feature of Alzheimer's disease. nih.govnih.govresearchgate.net

In one study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov The results indicated that these compounds could function as effective acetylcholinesterase inhibitors. Structure-activity relationship studies revealed that electron-withdrawing groups, such as chlorine (Cl), fluorine (F), and nitro (NO2), on the phenyl ring of the benzyl (B1604629) group enhanced the inhibitory potency, particularly when placed at the ortho and para positions. nih.gov The most potent compound in this series featured a chlorine moiety at the ortho position (Compound 4a), exhibiting an IC50 value of 0.91 µM. nih.gov

Similarly, a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were assessed. nih.govresearchgate.net In this series, electron-withdrawing groups at the meta position and an electron-donating methoxy (B1213986) group at the para position of the phenyl ring were found to enhance AChE inhibitory activity. nih.govresearchgate.net Notably, the compounds with a meta-fluoro substitution (Compound 4e) and a para-methoxy substitution (Compound 4i) were the most active, showing significantly greater potency than the reference drug, donepezil. nih.govresearchgate.net

| Compound Series | Compound ID | Substitution on Phenyl Ring | AChE IC50 Value | Reference Compound | Reference IC50 Value |

|---|---|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives | 4a | ortho-Chloro | 0.91 ± 0.045 µM | Donepezil | 0.14 ± 0.03 µM |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives | 4g | meta-Methoxy | 5.5 ± 0.7 µM | Donepezil | 0.14 ± 0.03 µM |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives | 4e | meta-Fluoro | 7.1 nM | Donepezil | 410 nM |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives | 4i | para-Methoxy | 20.3 nM | Donepezil | 410 nM |

The discovery of multi-targeted kinase inhibitors has become a significant strategy in addressing complex diseases. nih.govmdpi.com Research has explored the potential of compounds containing a benzylpiperazine core to act as kinase inhibitors.

One such compound, TJ-M2010-5 (also known as TJ-5), an aminothiazole derivative with a 4-benzylpiperazin-1-yl moiety, was identified as a targeted inhibitor of MyD88 dimerization. mdpi.com MyD88 is an adaptor protein crucial in the signaling pathways of Toll-like receptors. Inhibition of MyD88 was found to affect downstream autophagy-related kinase pathways, including the PI3K/AKT/mTOR and MAPK/mTOR signaling pathways. mdpi.com

While not direct derivatives of this compound, related heterocyclic compounds such as 2-sulfanylquinazolin-4(3H)-one derivatives have been developed as multi-kinase inhibitors. nih.govmdpi.com One promising compound from this class, designated 5d, demonstrated broad-spectrum activity against several protein kinases, including VEGFR2, EGFR, and HER2, with inhibitory activities in the nanomolar range. nih.govmdpi.com This highlights the potential of related nitrogen-containing heterocyclic scaffolds in the design of kinase inhibitors.

| Compound | Target Kinase | Inhibitory Activity (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Compound 5d (2-Sulfanylquinazolin-4(3H)-one derivative) | HER2 | 0.119 ± 0.008 µM | Doxorubicin | 0.99 ± 0.041 µM |

| EGFR | 0.121 ± 0.006 µM | Doxorubicin | 1.07 ± 0.052 µM | |

| VEGFR2 | 0.198 ± 0.011 µM | Doxorubicin | 1.15 ± 0.069 µM | |

| CDK2 | 2.097 ± 0.126 µM | Roscovitine | 0.32 ± 0.019 µM |

Receptor Ligand Binding and Functional Assays

The sigma-1 (σ1) receptor, initially mistaken for an opioid receptor subtype, is now recognized as a unique chaperone protein primarily located at the endoplasmic reticulum. nih.gov It is distinct from G protein-coupled receptors and has no homology with opioid receptors. nih.gov The sigma-2 (σ2) receptor is less characterized but is known to differ from σ1R in terms of size, tissue distribution, and ligand affinity. nih.gov

Benzylpiperazine derivatives have emerged as a significant class of ligands for sigma receptors, demonstrating high affinity and selectivity. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies have provided insights into the structural requirements for optimal binding. According to Glennon's pharmacophore model, two hydrophobic regions and a central ionizable nitrogen are key features for σ1R binding. acs.org

Research has shown that modifications to the benzylpiperazine scaffold can significantly influence affinity and selectivity. For example, the introduction of a para-substituent on the secondary hydrophobic domain (HYD2) has been shown to improve both affinity and selectivity for σ1R. nih.gov Furthermore, the length of the linker chain between the distal phenyl ring and the central amide group plays a crucial role, with an ethylene (B1197577) chain often yielding optimal σ1R affinity and selectivity. acs.org

A study on a series of benzylpiperazine derivatives revealed that compounds with hydrophobic cyclohexyl or phenyl groups and a 4-methoxybenzylpiperazinyl moiety linked by a three-carbon unit exhibited excellent sigma receptor binding profiles. acs.org Notably, one derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a very high affinity for σ1R (Ki = 1.6 nM) and a significant selectivity over σ2R (Ki σ2/Ki σ1 = 886). nih.govacs.org In another study, a series of 4-benzylpiperazine ligands showed low nanomolar affinity for σ1 receptors (Ki = 0.43–0.91 nM) and high subtype selectivity over σ2 receptors (Ki σ2/Ki σ1 = 52–94). nih.gov

The following table summarizes the sigma receptor binding affinities of selected benzylpiperazine derivatives:

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (Ki σ2/Ki σ1) |

| 15 | 1.6 | 1417 | 886 |

| 24 | 8.8 | 3256 | 423 |

| Lead Compound 8 | - | - | 432 |

| Haloperidol | - | - | - |

| BP-CH3 | 0.43 | 40 | 93 |

| BP-F | 0.91 | 48 | 53 |

| BP-Br | 0.55 | 42 | 76 |

| BP-I | 0.62 | 41 | 66 |

| BP-NO2 | 0.78 | 61 | 78 |

Data sourced from multiple studies. nih.govnih.govacs.org

While the primary focus of many studies on benzylpiperazine derivatives has been on sigma receptors, related structures have been investigated for their activity at muscarinic receptors. Muscarinic receptors are classified into five subtypes (M1-M5) and are involved in numerous physiological processes. mdpi.com

Research into piperidine (B6355638) analogues of piperazine muscarinic antagonists has identified compounds with high selectivity and improved potency for the M2 receptor. nih.gov These compounds have shown potential for increasing acetylcholine release in vivo. nih.gov Additionally, the M1-selective muscarinic antagonist pirenzepine, which contains a piperazine ring, has been derivatized to explore structure-activity relationships. nih.gov Studies on these analogues, evaluated through competitive binding assays, have shown that the length of an alkyl chain substituent on the piperazine nitrogen can influence affinity at muscarinic receptors. nih.gov

Chemokine receptors, a family of G-protein coupled receptors, and their ligands are key players in the selective recruitment of leukocytes to inflamed tissues. nih.gov CCR1, a receptor for CC chemokines like CCL3 (MIP-1α) and CCL5 (RANTES), has been identified as a potential therapeutic target for inflammatory and autoimmune diseases. nih.gov

While specific data on this compound as a CCR1 antagonist is limited in the provided search results, the broader class of piperazine derivatives has been explored for this activity. The development of small molecule antagonists for chemokine receptors, including CCR1 and CCR5, has been an active area of research. benthamscience.comresearchgate.net

The sigma-1 receptor was initially misidentified as an opioid receptor subtype, but it is now known to be a distinct protein that can modulate opioid receptor function. nih.gov Sigma-1 receptor antagonists have been shown to have potential in alleviating pain without the liabilities associated with opioids. researchgate.net

Several studies have explored benzylpiperidine and benzylpiperazine derivatives as dual ligands for μ-opioid and σ1 receptors, demonstrating potent antinociceptive effects. researchgate.net Additionally, new mu-opioid receptor (MOR) agonists containing piperazine and homopiperazine (B121016) moieties have been synthesized and evaluated. nih.gov One such compound, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide, exhibited high affinity and agonist potency at the human MOR. nih.gov

In Vitro Biological Evaluations of this compound and Analogs

In vitro studies are crucial for characterizing the biological activity of novel compounds. For this compound and its analogs, these evaluations have encompassed a range of biological targets.

A series of arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione were tested in vitro against various viruses, including HIV-1, hepatitis B, and yellow fever virus. nih.gov Some of these compounds showed modest activity against coxsackie B2 virus. nih.gov

In the realm of oncology, a novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated for their antiproliferative activity against four cancer cell lines. nih.gov One compound, 7a, demonstrated significant potency with IC50 values ranging from 0.029 to 0.147 μM. nih.gov Further investigation revealed that this compound could induce G2/M phase cell cycle arrest and apoptosis, and it exhibited anti-tubulin properties. nih.gov

Additionally, the cytotoxic effects of N-benzylpiperazine (BZP) have been a subject of study. researchgate.net In vitro microsomal assays have been used to investigate the metabolism of piperazine derivatives, identifying CYP2D6, CYP1A2, and CYP3A4 as the major isoenzymes involved. researchgate.netresearchgate.net These studies also revealed that various benzylpiperazine derivatives can have an inhibitory effect on these and other CYP isoenzymes. researchgate.net

Cell Viability and Cytotoxicity Assays

The cytotoxic potential of piperazin-2-one (B30754) derivatives has been evaluated across a variety of cell lines. In one study, a series of novel piperazin-2-one derivatives were assessed for their impact on cell viability. The evaluation was conducted on several malignant cell lines, including HUH7 (hepatocellular carcinoma), AKH12, DAOY, UW228-2, D283, D425 (medulloblastoma), and U251 (glioblastoma), using Human Umbilical Vein Endothelial Cells (HUVECs) as a non-malignant control. Among the tested compounds, two derivatives, identified as 4e and 6 , demonstrated a significant reduction in cell viability by more than 50% at a concentration of 50 µM in all tested cell lines. However, this cytotoxic effect was not selective for cancer cells, as similar toxicity was observed in the non-malignant HUVEC cells.

Further investigations into related structures, such as N-benzylpiperazine (BZP), have also been conducted on primary rat hepatocytes. These studies utilized the resazurin (B115843) assay and MTT viability assay to determine cytotoxicity. For instance, the cytotoxicity of four piperazine designer drugs, including benzylpiperazine, was evaluated after 72-hour incubations with primary rat hepatocytes. Another study assessed the cytotoxicity elicited by N-benzylpiperazine in the same cell type after a 24-hour incubation period. Additionally, a derivative known as TJ-5 (3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)) propanamide) was assessed for cellular toxicity using the lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit in a human lung fibroblast cell line (MRC-5).

The table below summarizes the median toxic dose (TD₅₀) values for select piperazin-2-one derivatives on a glioblastoma cell line and a non-malignant control cell line.

| Compound | U251 (TD₅₀ in µM) | HUVEC (TD₅₀ in µM) |

| 4e | 45.4 | 43.1 |

| 6 | 49.3 | 47.9 |

Neuroprotective Effects in Cellular Models

The investigation of this compound derivatives and related compounds has extended to their effects on the central nervous system, particularly concerning neuroprotection and neurotoxicity. The sigma-1 receptor (σ1R), a target for some benzylpiperazine derivatives, is known to regulate a variety of cellular functions and possesses neuroprotective activity within the brain upon activation. This suggests a potential mechanism through which appropriately designed ligands could exert neuroprotective effects.

However, studies on the parent compound, N-benzylpiperazine (BZP), and its analogue, benzoylpiperazine, have indicated potential for neurotoxicity in cellular models. Research conducted on the dopaminergic human neuroblastoma cell line (SH-SY5Y) revealed that these compounds can induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis. These findings highlight the complex nature of piperazine derivatives' interaction with neuronal cells, where structural modifications can lead to vastly different outcomes, ranging from protection to toxicity.

The neuroprotective potential of molecular hybrids incorporating a benzylpiperidine moiety—structurally related to benzylpiperazine—has been explored in the context of Alzheimer's disease. These studies involved estimating neuroprotective effects on differentiated SH-SY5Y cell lines, a common model for neurodegenerative disease research.

Antimicrobial Activity (Antibacterial, Antifungal)

Several series of 4-benzylpiperazine derivatives have been synthesized and screened for their antimicrobial properties. In one study, 4-substituted benzylpiperazin-1-yl methanone (B1245722) derivatives were tested for antibacterial activity against Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The same compounds were also evaluated for antifungal activity against Altenaria sp., Curvularia sp., Candida albicans, and Aspergillus niger. From this series, compounds IVb , IVd , and IVf showed good antibacterial activity, while compounds IVb , IVc , and IVe demonstrated notable antifungal activity.

Another investigation focused on 1-[2-Substituted hydrazine (B178648) carbothioamido]-4-benzyl piperazines, which were also screened against a similar panel of microbes. Within this series, compounds IVc , IVd , and IVh were identified as having good antibacterial activity, and compounds IVb , IVf , and IVg showed good antifungal activity. Additionally, a series of 4-benzyl-piperazinyl-s-triazine derivatives have been synthesized and evaluated for in vivo antibacterial activity against four Gram-positive and four Gram-negative bacterial strains, with many compounds showing activity comparable to the standard drug streptomycin.

The following table summarizes the antimicrobial findings for selected 4-substituted benzylpiperazin-1-yl methanone derivatives.

| Compound ID | Notable Antibacterial Activity | Notable Antifungal Activity |

| IVb | Yes | Yes |

| IVc | No | Yes |

| IVd | Yes | No |

| IVe | No | Yes |

| IVf | Yes | No |

Anti-inflammatory Potential

The anti-inflammatory properties of piperazin-2-one derivatives have been a subject of significant research. A notable example is (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one , also known as piron, which has been developed as a non-steroidal anti-inflammatory drug (NSAID). The anti-inflammatory activity of its main metabolite, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid , was assessed in rats using the carrageenan-induced paw edema test. The metabolite was found to suppress the development of edema, with its activity being comparable to that of diclofenac (B195802), a widely used NSAID.

The anti-inflammatory mechanism of other piperazine derivatives has also been explored. The compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce edema formation in a carrageenan-induced paw edema test. In a pleurisy test, it also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. Furthermore, the antinociceptive effects of certain benzylpiperazine derivatives in inflammatory pain models, such as the mouse formalin assay, suggest an anti-inflammatory component to their action.

The table below presents the edema inhibition results for a piron metabolite compared to diclofenac in the carrageenan-induced paw edema model.

| Treatment | Dose (mg/kg) | Edema Inhibition (%) at 1 hour | Edema Inhibition (%) at 3 hours |

| Metabolite 1 | 25 | 48.9 | 59.8 |

| Metabolite 1 | 125 | 54.3 | 63.1 |

| Diclofenac | 25 | 53.4 | 60.5 |

Anticancer Activities

Derivatives of the piperazin-2-one scaffold have been investigated for their potential as anticancer agents. Studies have demonstrated the cytotoxic activity of these compounds against a range of human cancer cell lines. For instance, certain piperazin-2-one-based structures were evaluated against hepatocellular carcinoma (HUH7), medulloblastoma (DAOY, D425), and glioblastoma (U251) cell lines.

In a different study, a series of benzhydryl piperazine derivatives were synthesized and assessed for antiproliferative activity against eight human tumor cell lines. Among the synthesized compounds, compound 11 was particularly potent, effectively inhibiting the proliferation of HL-60 (promyelocytic leukemia), Z138 (mantle cell lymphoma), and DND-41 (T-cell acute lymphoblastic leukemia) cells with low micromolar IC₅₀ values.

Furthermore, other related heterocyclic structures incorporating a benzyl group have shown promise. A series of 1-benzyl-5-bromoindolin-2-one derivatives were assessed against breast (MCF-7) and lung (A-549) cancer cell lines. The most active compounds, 7c and 7d , exhibited potent anticancer activity toward MCF-7 cells and were found to be effective inhibitors of VEGFR-2, a key target in angiogenesis.

The table below shows the anticancer activity (IC₅₀ values) of the most potent compounds from two different studies.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Compound 11 | HL-60 | 16.80 | |

| Compound 11 | Z138 | 18.50 | |

| Compound 11 | DND-41 | 19.20 | |

| Compound 7d | MCF-7 | 2.93 |

In Vivo Pharmacological Studies

Antinociceptive and Anti-allodynic Effects in Pain Models

The in vivo efficacy of benzylpiperazine derivatives has been demonstrated in preclinical models of pain. A novel series of benzylpiperazinyl derivatives was developed as selective antagonists for the sigma-1 receptor (σ1R), a protein known to modulate nociceptive signaling. Within this series, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) was identified as a lead candidate due to its high affinity and selectivity for the σ1R.

The pharmacological effects of compound 15 were evaluated in established mouse models of pain. In the formalin assay, a model of inflammatory pain, the compound produced significant, dose-dependent antinociception. Furthermore, its efficacy was tested in a chronic constriction injury (CCI) model, which is a widely used model of neuropathic pain that produces allodynia (pain resulting from a stimulus that does not normally provoke pain). In the CCI model, compound 15 demonstrated significant and dose-dependent anti-allodynic effects.

Importantly, to rule out confounding sedative effects, compound 15 was also tested in a rotarod assay, which assesses motor coordination. The compound showed no significant effects on locomotor activity, suggesting that its pain-relieving properties are not a byproduct of sedation. These findings support the potential development of benzylpiperazine-based σ1R antagonists as therapeutics for chronic pain.

Anticonvulsant Activity in Animal Models

Derivatives of this compound and related heterocyclic structures have been the subject of extensive research to evaluate their potential as anticonvulsant agents. These investigations typically employ standardized animal models of epilepsy to determine the efficacy and neurotoxicity of the synthesized compounds. The primary screening models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test, all conducted in mice. nih.govmdpi.combiointerfaceresearch.com

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can inhibit myoclonic and absence seizures. biointerfaceresearch.com The 6 Hz seizure model is considered a model for therapy-resistant partial seizures. nih.gov The neurotoxicity of the compounds is often assessed using the rotarod test, which measures motor impairment. nih.govbiointerfaceresearch.com

In a study of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, twenty-two new compounds were synthesized and evaluated for their anticonvulsant properties. nih.gov With the exception of one compound, all demonstrated effectiveness in at least one of the seizure models. nih.gov Notably, compounds such as 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione and 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione exhibited significant activity in the 6 Hz test and were also effective in the MES and scPTZ screens. nih.gov

Another study focused on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more favorable median effective dose (ED50) and protective index compared to the reference drug, valproic acid, in both the MES and 6 Hz tests. mdpi.com

The following table summarizes the anticonvulsant activity of selected derivatives in these preclinical models.

| Compound | MES Protection (%) | 6 Hz (32 mA) Protection (%) | scPTZ Protection (%) |

| 5 | 25 | 50 | 0 |

| 6 | 50 | 75 | 25 |

| 7 | 0 | 50 | 0 |

| 10 | 25 | 50 | 0 |

| 11 | 0 | 50 | 0 |

| 13 | 25 | 0 | 0 |

| 14 | 25 | 50 | 0 |

| 15 | 0 | 50 | 0 |

| 17 | 25 | 0 | 0 |

| 18 | 25 | 0 | 0 |

| 19 | 0 | 50 | 0 |

Data based on a fixed dose of 100 mg/kg, administered intraperitoneally. mdpi.com

Neuroprotective Effects in Cerebral Ischemia Models

The neuroprotective potential of compounds structurally related to this compound has been investigated in animal models of cerebral ischemia/reperfusion (I/R) injury. This condition, which occurs when blood supply is restored to the brain after a stroke, can paradoxically lead to further neuronal damage through oxidative stress, inflammation, and apoptosis. nih.goveuropeanreview.org

One study explored the effects of benzyl ferulate in a rat model of middle cerebral artery occlusion (MCAO), a common method for inducing cerebral ischemia. The administration of benzyl ferulate was found to significantly mitigate oxidative stress. nih.gov This was evidenced by a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) production, alongside an increase in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov Furthermore, benzyl ferulate treatment led to a decrease in the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax, ultimately reducing cell death. nih.gov

Another line of research has examined the neuroprotective effects of various intravenous fluids in a transient MCAO rat model. nih.gov The study compared hypertonic sodium chloride hydroxyethyl (B10761427) starch 40 (HSH), 20% mannitol (B672) (MN), 3% hypertonic sodium chloride (HTS), and hydroxyethyl starch 130/0.4 solution (HES). nih.gov All four fluids demonstrated an ability to alleviate neurological deficits, reduce brain infarction volume, decrease brain edema, and lower the permeability of the blood-brain barrier. nih.gov These positive outcomes are thought to be mediated by the attenuation of post-ischemic inflammation and disruption of the blood-brain barrier. nih.gov

The key findings from these neuroprotection studies are summarized below.

| Treatment | Animal Model | Key Neuroprotective Effects |

| Benzyl Ferulate | MCAO Rats | Reduced oxidative stress, decreased apoptosis, downregulated NOX2/NOX4 expression. nih.gov |

| HSH, MN, HTS, HES | tMCAO Rats | Alleviated neurological deficits, decreased infarction volume, reduced brain edema, lowered BBB permeability. nih.gov |

Assessment of Locomotor Activity and Sedation

The pharmacological profile of piperazine derivatives often includes effects on the central nervous system, including alterations in locomotor activity and sedative properties.

In a study examining the behavioral pharmacology of dibenzylpiperazine (DBZP), a common byproduct in the synthesis of benzylpiperazine (BZP), the compound was found to produce dose-dependent decreases in locomotor activity in mice. nih.gov This is in contrast to some other piperazine compounds, such as trifluoromethylphenylpiperazine (TFMPP), which can produce increases in locomotor activity at certain doses. nih.gov The observed decrease in locomotor activity with DBZP is suggested to be potentially mediated by serotonergic pathways. nih.gov

The sedative and hypnotic activities of new pyrimidyl-piperazine derivatives have also been reported. nih.gov These compounds were found to have hypnotic activity comparable to zopiclone (B121070) in mice. nih.gov Interestingly, the removal of an alpha-carbonyl group from the structure did not affect the compound's ability to inhibit locomotor activity, but it did impact its capacity to disturb motor coordination. nih.gov

Furthermore, in a study of novel annulated pyrrolo nih.govnih.govbenzodiazepines, a class of compounds with structural similarities to piperazines, one derivative, PBDT 13, demonstrated significant sedative effects in a pentobarbital-induced hypnotic model in mice. mdpi.com This compound was found to decrease the onset of sleep and increase the duration of sleeping time, with a potency comparable to diazepam. mdpi.com

The table below highlights the effects of selected piperazine and related derivatives on locomotor activity.

| Compound | Animal Model | Effect on Locomotor Activity |

| Dibenzylpiperazine (DBZP) | Mice | Dose-dependent decrease. nih.gov |

| Trifluoromethylphenylpiperazine (TFMPP) | Mice | Dose-dependent increases. nih.gov |

| Pyrimidyl-piperazine derivatives | Mice | Inhibition of locomotor activity. nih.gov |

Tumor Uptake and Imaging Potential in Melanoma Models

Radiolabeled derivatives of benzamide (B126) and piperidine, which share structural motifs with this compound, have been developed and evaluated as potential agents for imaging malignant melanoma using positron emission tomography (PET). nih.govnih.govmdpi.com These compounds often target sigma receptors, which are overexpressed in some tumor types, including melanoma. nih.gov

In one study, iodine-125 (B85253) labeled (2-piperidinylaminoethyl)4-iodobenzamide ([¹²⁵I]PAB) was investigated in nude mice with human malignant melanoma xenografts. The results showed good tumor uptake of the radiotracer, with a value of 3.87% of the injected dose per gram of tissue (%ID/g) at 1 hour post-injection. nih.gov The compound also exhibited high tumor-to-nontarget organ ratios, which is a crucial characteristic for a successful imaging agent. For instance, the tumor-to-muscle and tumor-to-brain ratios at 24 hours were 94.58 and 90.01, respectively. nih.gov

Similarly, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide was evaluated as a potential PET imaging ligand for breast cancer, which also has relevance for melanoma imaging due to shared molecular targets. nih.gov In SCID mice bearing MDA-MB231 breast cancer tumors, this compound showed a high tumor uptake of 3.8%ID/g at 1 hour post-injection, with tumor-to-muscle and tumor-to-blood ratios of 6.2 and 7.0, respectively. nih.gov

The following table presents a summary of the tumor uptake and biodistribution data for these imaging agents.

| Compound | Tumor Model | Tumor Uptake (%ID/g) at 1 hr | Tumor/Muscle Ratio at 1 hr | Tumor/Blood Ratio at 1 hr |

| [¹²⁵I]PAB | Human Melanoma Xenograft | 3.87 | N/A | N/A |